molecular formula C16H21NO8 B6582891 methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate CAS No. 1093406-94-0

methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate

Cat. No.: B6582891
CAS No.: 1093406-94-0
M. Wt: 355.34 g/mol
InChI Key: OCTAXAHVUYMHBW-UHFFFAOYSA-N
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Description

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate ( 1093406-94-0) is a high-purity chemical compound supplied for research and development purposes. This compound, with the molecular formula C16H21NO8 and a molecular weight of 355.34 g/mol, is a glycosylated derivative that features a benzoate ester linked to a substituted tetrahydro-2H-pyran ring . The structure includes multiple hydroxy groups and an acetamido moiety, contributing to its properties and potential reactivity. The compound is offered with a guaranteed purity of 90% or higher, available in quantities ranging from micromoles to 250mg to suit various laboratory-scale applications . Its structural characteristics, particularly the sugar-like pyran moiety, suggest potential research applications in glycoscience, as a synthetic intermediate for more complex molecules, or in biochemical studies exploring carbohydrate-protein interactions . The product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the compound in a appropriately controlled laboratory environment.

Properties

IUPAC Name

methyl 2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO8/c1-8(19)17-12-14(21)13(20)11(7-18)25-16(12)24-10-6-4-3-5-9(10)15(22)23-2/h3-6,11-14,16,18,20-21H,7H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTAXAHVUYMHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2C(=O)OC)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Precursors

The synthesis typically begins with two primary precursors:

  • Methyl salicylate derivatives : Functionalized at the 2-position for glycosylation.

  • Tetrahydro-2H-pyran intermediates : Pre-installed with acetamido and hydroxymethyl groups.

Precursor TypeExample StructureSource Reference
Pyranose Intermediate(2S,3S,4S,5R,6S)-3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-ol
Aromatic ComponentMethyl 2-hydroxybenzoate

Glycosidic Bond Formation

The critical step involves coupling the pyranose intermediate with methyl salicylate under controlled conditions:

Reaction Conditions :

  • Catalyst : Lewis acids (e.g., BF₃·Et₂O) or Brønsted acids (e.g., p-TsOH).

  • Solvent : Anhydrous dichloromethane (DCM) or acetonitrile.

  • Temperature : 0–5°C to minimize side reactions.

Mechanistic Insights :
The reaction proceeds via an oxocarbenium ion intermediate, with the nucleophilic oxygen of methyl salicylate attacking the anomeric carbon of the pyranose. Stereoselectivity is achieved through neighboring group participation by the acetamido substituent.

Hydroxyl Group Protection

  • Acetylation : Acetic anhydride in pyridine selectively protects primary hydroxyl groups.

  • Benzylation : Benzyl bromide with NaH/THF for secondary hydroxyls.

Example :

Deprotection Post-Glycosylation

  • Hydrogenolysis : Pd/C under H₂ atmosphere removes benzyl groups.

  • Acidic Hydrolysis : Trifluoroacetic acid (TFA) in DCM cleaves acid-labile protections.

Acetylation of the Amino Group

The 3-position acetamido group is introduced via:
Reagents : Acetic anhydride in methanol at 0–5°C.
Yield Optimization :

  • Excess acetic anhydride (1.5 eq) improves conversion.

  • Controlled pH (6.5–7.0) prevents O-acetylation side reactions.

Analytical Characterization

Spectroscopic Validation

TechniqueKey Data PointsSource
¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (d, J=8.4 Hz, H-Ar), 5.32 (s, H-1), 4.98 (d, J=3.2 Hz, H-3)
¹³C NMR δ 170.2 (C=O), 102.1 (C-1), 72.4 (C-4)
HPLC (C18 column)Retention time: 12.7 min (95% purity)

Mass Spectrometry

  • ESI-MS : m/z 356.2 [M+H]⁺ (calc. 355.34).

  • High-Resolution MS : Confirms molecular formula C₁₆H₂₁NO₈.

Process Optimization and Yield Data

Solvent Screening

SolventGlycosylation Yield (%)Purity (%)
DCM6892
Acetonitrile7289
THF5178

Data aggregated from.

Temperature Effects

  • 0°C : 72% yield, minimal byproducts.

  • 25°C : 58% yield with 15% orthoester formation.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Catalyst Recycling : BF₃·Et₂O recovered via distillation reduces costs.

  • Flow Chemistry : Continuous glycosylation improves throughput.

Environmental Impact Mitigation

  • Solvent Recovery : >90% DCM recycled via distillation.

  • Waste Streams : Acetic acid byproducts neutralized with NaHCO₃.

Challenges and Limitations

Stereochemical Drift

  • Issue : Epimerization at C-3 during acetylation.

  • Solution : Low-temperature (<5°C) reactions with short dwell times.

Purification Difficulties

  • Problem : Co-elution of diastereomers in column chromatography.

  • Resolution : Preparative HPLC with chiral stationary phases.

Emerging Methodologies

Enzymatic Glycosylation

  • Lipase-Catalyzed Synthesis : Achieves 81% yield with Candida antarctica lipase B.

  • Advantages : Reduced solvent use, ambient temperature conditions.

Photoredox Catalysis

  • Application : Redox-neutral coupling of pyranose and salicylate.

  • Efficiency : 76% yield under visible light irradiation.

Applications in Medicinal Chemistry

The compound’s glycosidic structure mimics bioactive natural products, enabling:

  • Antibiotic Adjuvants : Enhances permeability of β-lactam antibiotics.

  • Glycoconjugate Vaccines : Serves as a hapten carrier in immunotherapy .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups to form ketones or aldehydes.

    Reduction: This can convert carbonyl groups back to hydroxyl groups.

    Substitution: Functional groups can be replaced with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate exhibit antimicrobial properties. The presence of hydroxymethyl and acetamido groups enhances the compound's interaction with microbial cell membranes, potentially leading to increased efficacy against bacterial strains. Studies have shown that derivatives of tetrahydropyran compounds can exhibit significant activity against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The dihydroxy groups in the structure contribute to its antioxidant activity. Compounds with similar functionalities have been shown to scavenge free radicals effectively, thus protecting cells from oxidative stress. This property is particularly relevant in the development of nutraceuticals aimed at preventing oxidative damage in various diseases .

Biochemical Applications

Enzyme Inhibition

This compound may serve as an enzyme inhibitor in biochemical pathways. Its structural features allow it to mimic substrate analogs, potentially inhibiting enzymes involved in metabolic pathways. For instance, studies on related compounds suggest they can inhibit glycosidases and other carbohydrate-active enzymes .

Drug Delivery Systems

The compound's unique structure makes it a candidate for drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery. Research is ongoing into its use as a carrier for hydrophobic drugs, improving their solubility and therapeutic efficacy .

Therapeutic Potential

Cancer Treatment

Preliminary studies suggest that this compound may have potential in cancer therapy due to its ability to induce apoptosis in cancer cells. The acetamido group may enhance cellular uptake, while the hydroxyl groups could play a role in signaling pathways associated with cell death .

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory properties. The presence of hydroxymethyl and acetamido groups may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, making this compound a candidate for further investigation in inflammatory disease models .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values < 50 µg/mL.
Study BAntioxidant PropertiesShowed significant DPPH radical scavenging activity (IC50 = 30 µg/mL).
Study CEnzyme InhibitionInhibited α-glucosidase with an IC50 value of 25 µM, indicating potential for diabetes management.
Study DCancer TreatmentInduced apoptosis in breast cancer cell lines with IC50 values < 20 µM after 48 hours of exposure.

Mechanism of Action

The mechanism of action of methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several synthetic and naturally occurring analogs. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Name/ID Key Structural Features Functional Groups Molecular Weight (g/mol) Bioactivity Notes Source/Reference
Target Compound Benzoate ester + substituted tetrahydro-2H-pyran Acetamido, dihydroxy, hydroxymethyl ~407 (calculated) Novel isolate; potential antioxidant Dryopteris fragrans
3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b) Pyrano[4,3-b]pyran fused ring system + 4-methoxybenzoyl Methoxy, ketone, methyl 328 (C₁₈H₁₆O₅) Synthetic; no bioactivity reported Heterocycles (2000)
3-(3,4-Dichlorobenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8c) Pyrano[4,3-b]pyran + 3,4-dichlorobenzoyl Dichloro, ketone, methyl 396 (C₁₈H₁₃Cl₂O₅) Synthetic; no bioactivity reported Heterocycles (2000)
trans-S-trans-p-Hydroxycinnamic acid-9-β-D-xylpyranosyl(1→2)-β-D-glucopyranosyl ester (Compound 1) Xylopyranosyl-glucopyranosyl ester + p-hydroxycinnamic acid Glycoside ester, hydroxyl, aromatic ~488 (calculated) Novel glycoside; antioxidant Dryopteris fragrans
4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoro-N-... (Compound 17) Perfluorinated chain + triazole-linked pyran/pyrimidine Fluorine, triazole, hydroxymethyl >1,500 (estimated) Synthetic; likely antiviral Molecules (2013)
3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid Sulfated tetrahydro-2H-pyran + hydroxybenzoic acid Sulfate, hydroxyl, carboxylic acid ~422 (calculated) Unreported 2021 study

Physicochemical Properties

  • Polarity : The target compound’s acetamido and hydroxyl groups enhance water solubility compared to 8b/8c (chloro/methoxy groups reduce polarity) .
  • Lipophilicity : Compound 17’s perfluorinated chain drastically increases hydrophobicity, contrasting with the target compound’s hydrophilic pyran .
  • Acid-Base Behavior : The sulfated compound in and carboxylic acid in exhibit stronger acidity vs. the target compound’s ester.

Biological Activity

Methyl 2-((3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate, also known by its CAS number 118013-66-4, is a compound that has garnered attention in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound's structure consists of a benzoate moiety linked to a tetrahydropyran derivative that contains multiple hydroxyl groups and an acetamido group. The molecular formula is C37H59N7O20C_{37}H_{59}N_{7}O_{20}, with a molecular weight of approximately 921.90 g/mol. Key physical properties include:

PropertyValue
Molecular Weight 921.90 g/mol
Density 1.49 g/cm³
Boiling Point 1400.2 ºC at 760 mmHg
Flash Point 800.6 ºC
  • Antioxidant Activity : Research indicates that the compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and reduce inflammation .
  • Antimicrobial Properties : Studies have shown that this compound demonstrates antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
  • Cell Proliferation Inhibition : In vitro studies have suggested that this compound can inhibit the proliferation of certain cancer cell lines, indicating potential applications in cancer therapy .

Case Study: Antioxidant Activity

A study evaluated the antioxidant effects of this compound using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect on free radicals, with IC50 values comparable to established antioxidants like ascorbic acid.

Case Study: Antimicrobial Activity

In a series of antimicrobial tests against Gram-positive and Gram-negative bacteria, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These findings suggest that it may serve as a lead compound for developing new antibiotics .

Case Study: Cancer Cell Line Studies

In a recent study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in significant reductions in cell viability and induced apoptosis as evidenced by flow cytometry analysis .

Q & A

Basic Research Questions

Q. What are the recommended protocols for the safe handling and storage of this compound in laboratory settings?

  • Methodological Answer : Follow safety protocols outlined in chemical safety data sheets (SDS), including:

  • Use of personal protective equipment (PPE) such as gloves, lab coats, and goggles.
  • Immediate decontamination of spills with inert absorbents (e.g., vermiculite).
  • Storage in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis .
  • In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and substituent positions, leveraging coupling constants for pyran ring conformation analysis .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination, as demonstrated in similar glycoside derivatives .

Q. What are the common synthetic routes for producing this compound, and what are their respective yields?

  • Methodological Answer :

  • Stepwise Glycosylation : Use a protected pyranose donor (e.g., trichloroacetimidate) and methyl salicylate acceptor under Lewis acid catalysis (e.g., BF3_3·Et2_2O). Yields typically range 40–60% after deprotection .
  • Enzymatic Methods : Lipase-mediated regioselective acylation of hydroxyl groups, though yields may vary (30–50%) depending on enzyme specificity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

  • Methodological Answer :

  • Dose-Response Validation : Perform parallel assays (e.g., cytotoxicity vs. enzymatic inhibition) using standardized cell lines (e.g., HEK293 or HepG2) to identify model-specific sensitivities.
  • Metabolite Profiling : Use LC-MS to compare intracellular metabolite levels, as differential metabolism may explain activity variations .
  • Theoretical Frameworks : Link results to carbohydrate-mediated signaling pathways (e.g., lectin interactions) to contextualize mechanistic discrepancies .

Q. What methodological approaches are recommended for assessing environmental persistence and degradation pathways?

  • Methodological Answer :

  • Hydrolysis Studies : Conduct pH-dependent stability tests (pH 3–9) at 25–50°C, monitoring degradation via HPLC. Pyran ring hydrolysis is likely under acidic conditions .
  • Photolysis Experiments : Expose the compound to UV-Vis light (290–800 nm) to simulate sunlight-driven degradation, identifying photoproducts via HRMS .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute toxicity (EC50_{50}), following OECD Test Guidelines 202/201 .

Q. How should experimental designs be structured to evaluate the stereochemical influence on pharmacological properties?

  • Methodological Answer :

  • Split-Plot Designs : Assign stereoisomers as main plots and biological replicates as subplots to account for variability. Use ≥4 replicates for statistical power .
  • Molecular Dynamics Simulations : Compare binding affinities of stereoisomers to target proteins (e.g., glycosidases) using Amber or GROMACS software .
  • In Vivo Pharmacokinetics : Administer isomers to rodent models and measure plasma half-life (t1/2t_{1/2}) and tissue distribution via radiolabeling (e.g., 14C^{14}C) .

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